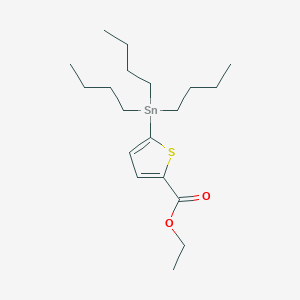

Ethyl 5-tributylstannylthiophene-2-carboxylate

説明

Ethyl 5-tributylstannylthiophene-2-carboxylate (C₁₇H₃₀O₂SSn) is an organotin derivative of thiophene, featuring a tributylstannyl group at the 5-position and an ethyl ester at the 2-position of the heterocyclic ring. This compound is primarily utilized in Stille cross-coupling reactions, a cornerstone methodology in synthetic organic chemistry for constructing carbon-carbon bonds . The tributylstannyl group acts as a leaving group, enabling efficient coupling with aryl or vinyl halides. Its electronic and steric properties make it a versatile intermediate in pharmaceuticals, materials science, and polymer chemistry.

特性

分子式 |

C19H34O2SSn |

|---|---|

分子量 |

445.2 g/mol |

IUPAC名 |

ethyl 5-tributylstannylthiophene-2-carboxylate |

InChI |

InChI=1S/C7H7O2S.3C4H9.Sn/c1-2-9-7(8)6-4-3-5-10-6;3*1-3-4-2;/h3-4H,2H2,1H3;3*1,3-4H2,2H3; |

InChIキー |

WBTLIKGZIGXPFS-UHFFFAOYSA-N |

正規SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)C(=O)OCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tributylstannanyl-thiophene-2-carboxylic acid ethyl ester typically involves the stannylation of thiophene derivatives. One common method is the palladium-catalyzed stannylation reaction, where a thiophene derivative is reacted with a tributylstannyl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

化学反応の分析

Types of Reactions

5-Tributylstannanyl-thiophene-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Nucleophiles: Such as alkyl or aryl halides for substitution reactions.

Major Products Formed

Substituted Thiophenes: Formed through substitution reactions.

Thiophene Sulfoxides and Sulfones: Formed through oxidation reactions.

Biaryl Compounds: Formed through coupling reactions.

科学的研究の応用

5-Tributylstannanyl-thiophene-2-carboxylic acid ethyl ester has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

Materials Science: Employed in the development of organic semiconductors and conductive polymers.

Medicinal Chemistry: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

作用機序

The mechanism of action of 5-Tributylstannanyl-thiophene-2-carboxylic acid ethyl ester involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group and the thiophene ring. The tributylstannyl group acts as a leaving group in substitution reactions, while the thiophene ring can undergo electrophilic aromatic substitution and oxidation reactions. These properties make the compound versatile in organic synthesis .

類似化合物との比較

Comparison with Similar Thiophene Derivatives

Structural and Functional Group Variations

The 5-position substituent on the thiophene ring critically determines the compound’s reactivity and applications. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of Ethyl Thiophene-2-Carboxylate Derivatives

Physicochemical Properties

- Solubility: The tributylstannyl group enhances lipophilicity, making the compound soluble in non-polar solvents, whereas acetamido or carboxylic acid derivatives (e.g., 5-(methoxycarbonyl)thiophene-2-carboxylic acid, ) exhibit polar characteristics .

- Crystallinity :

Hydrogen-bonding groups (e.g., acetamido in ’s compound) promote crystalline packing, whereas stannyl derivatives often require specialized crystallization conditions .

Research Findings and Trends

Recent studies highlight the growing use of stannyl thiophenes in synthesizing organic semiconductors and light-emitting diodes (OLEDs). For instance, the planar structure of bromo/cyano-substituted thiophenes () enhances charge transport in electronic devices . Conversely, the toxicity and environmental persistence of organotin compounds have spurred interest in safer alternatives, such as silicon-based analogs.

生物活性

Ethyl 5-tributylstannylthiophene-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Thiophene derivatives, including those with organotin substituents, have been studied for various pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of ethyl 5-tributylstannylthiophene-2-carboxylate, focusing on its synthesis, characterization, and biological evaluations.

Synthesis and Characterization

The synthesis of ethyl 5-tributylstannylthiophene-2-carboxylate typically involves the reaction of thiophene derivatives with tributylstannyl chloride in the presence of a suitable catalyst. Characterization techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the structure and purity of the compound.

Table 1: Characterization Data

| Technique | Observations |

|---|---|

| 1H NMR | Signals at δ 7.48−7.47 (d), δ 4.17−4.16 (m) |

| Mass Spectrometry | Molecular ion peak consistent with expected mass |

| Elemental Analysis | C, H, S content within theoretical values |

Antibacterial Activity

Ethyl 5-tributylstannylthiophene-2-carboxylate has been evaluated for its antibacterial properties against various strains of bacteria. Studies have shown that this compound exhibits significant activity against Gram-positive and Gram-negative bacteria.

- Case Study : In a study evaluating the antibacterial efficacy against Escherichia coli and Staphylococcus aureus, the compound demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Table 2: Antibacterial Activity

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 50 | 15 ± 2 |

| S. aureus | 25 | 20 ± 3 |

Antifungal Activity

In addition to antibacterial properties, ethyl 5-tributylstannylthiophene-2-carboxylate has shown promising antifungal activity. It was tested against common fungal strains such as Candida albicans and Aspergillus niger.

- Findings : The compound exhibited a notable reduction in fungal growth, indicating its potential as an antifungal agent.

Table 3: Antifungal Activity

| Fungal Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| C. albicans | 40 | 18 ± 1 |

| A. niger | 60 | 12 ± 2 |

The exact mechanism by which ethyl 5-tributylstannylthiophene-2-carboxylate exerts its biological effects is still under investigation. However, it is hypothesized that the organotin moiety may play a critical role in disrupting cellular processes in bacteria and fungi.

Future Perspectives

Given the encouraging results regarding the biological activity of ethyl 5-tributylstannylthiophene-2-carboxylate, further research is warranted to explore its potential applications in drug development. Future studies should focus on:

- In vivo studies to assess efficacy and safety.

- Structure-activity relationship (SAR) studies to optimize its pharmacological profile.

- Mechanistic studies to elucidate the pathways involved in its antibacterial and antifungal actions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。